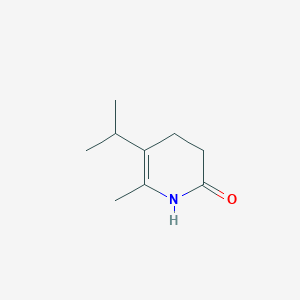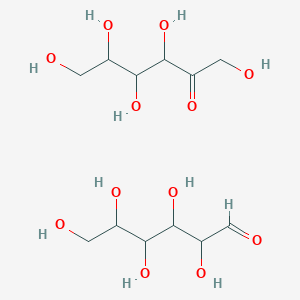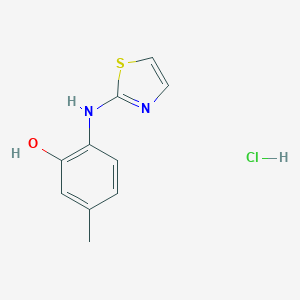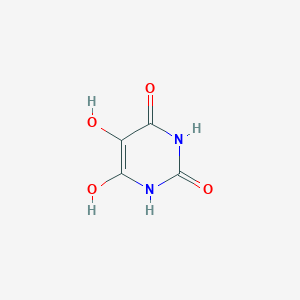
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one, also known as MPDPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one increases the levels of these neurotransmitters in the brain, leading to increased synaptic transmission and enhanced cognitive function.
Biochemical and Physiological Effects
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been shown to have a number of biochemical and physiological effects. In animal studies, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been shown to improve cognitive function, reduce anxiety, and enhance motor coordination. 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and neurotoxic agents.
实验室实验的优点和局限性
One advantage of using 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one in lab experiments is its high selectivity for MAO-B, making it a useful tool for studying the function of this enzyme. 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one is also relatively stable and has a long half-life, allowing for prolonged exposure in in vitro and in vivo experiments. However, one limitation of using 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one is its potential toxicity at high doses, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a drug candidate for the treatment of addiction and withdrawal symptoms. Further research is also needed to fully understand the biochemical and physiological effects of 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one and its mechanism of action.
合成方法
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one is synthesized through a multistep process that involves the reaction of 2-methyl-3-oxobutanoic acid with ammonia and formaldehyde. The resulting product is then treated with hydrochloric acid to yield 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one. This synthesis method has been extensively studied and optimized to produce high yields of pure 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one.
科学研究应用
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. In medicine, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been investigated as a potential drug candidate for the treatment of addiction and withdrawal symptoms. In neuroscience, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been used as a tool to study the function of certain neurotransmitter systems and their role in behavior.
属性
CAS 编号 |
101714-82-3 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC 名称 |
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-4-5-9(11)10-7(8)3/h6H,4-5H2,1-3H3,(H,10,11) |
InChI 键 |
DORADTSPBYNRGY-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC(=O)N1)C(C)C |
规范 SMILES |
CC1=C(CCC(=O)N1)C(C)C |
同义词 |
2(1H)-Pyridinone,3,4-dihydro-6-methyl-5-(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)





![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)


![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)



